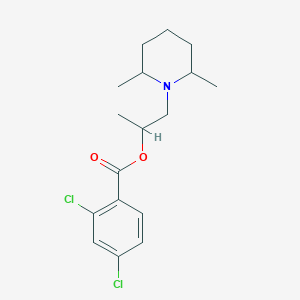
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as DMXB-A, and it is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system and plays an essential role in various physiological processes.
Mécanisme D'action
DMXB-A selectively activates the α7 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate, leading to the influx of calcium ions into the cell. This calcium influx triggers a series of intracellular signaling pathways, including the activation of protein kinase C and the release of neurotrophic factors. These signaling pathways are essential for the neuroprotective and anti-inflammatory effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to improve cognitive function in animal models of Alzheimer's disease and ADHD. DMXB-A also reduces inflammation and oxidative stress, which are key contributors to neuronal damage in neurological disorders. Additionally, DMXB-A has been shown to increase the expression of neurotrophic factors, which promote neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for use in laboratory experiments. It is a highly selective agonist of the α7 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate, which allows for precise modulation of this receptor. DMXB-A also has a long half-life, which makes it suitable for chronic dosing studies. However, DMXB-A has limited solubility in water, which can make it challenging to administer in some experimental paradigms.
Orientations Futures
There are several future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A in the treatment of traumatic brain injury (TBI). DMXB-A has been shown to reduce neuronal damage and inflammation in animal models of TBI, suggesting that it may have therapeutic potential in this condition. Another area of interest is the development of novel DMXB-A analogs with improved pharmacokinetic properties and efficacy. These analogs may have potential in the treatment of neurological disorders and other conditions. Finally, further research is needed to elucidate the precise mechanisms of action of DMXB-A and its effects on neuronal function and plasticity.
Méthodes De Synthèse
The synthesis of DMXB-A involves the reaction of 2,6-dimethylpiperidine with 2,4-dichlorobenzoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of DMXB-A with high purity.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). DMXB-A has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in preclinical studies.
Propriétés
Formule moléculaire |
C17H23Cl2NO2 |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H23Cl2NO2/c1-11-5-4-6-12(2)20(11)10-13(3)22-17(21)15-8-7-14(18)9-16(15)19/h7-9,11-13H,4-6,10H2,1-3H3 |
Clé InChI |
ZJSORPWYRKFLDQ-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
SMILES canonique |
CC1CCCC(N1CC(C)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![3-Benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294834.png)
![3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294838.png)
![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)
![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)